Isoform Selectivity of AKR1C3-IN-9: >2,200-Fold Selectivity Over Closely Related AKR1C1, AKR1C2, and AKR1C4
AKR1C3-IN-9 demonstrates a >2,200-fold selectivity for AKR1C3 over the closely related isoforms AKR1C1, AKR1C2, and AKR1C4. This selectivity profile is based on IC₅₀ values determined in enzymatic assays using recombinant human enzymes .
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 8.92 nM (AKR1C3); >20,000 nM (AKR1C1, AKR1C2, AKR1C4) |
| Comparator Or Baseline | Other AKR1C3 inhibitors (e.g., indomethacin analog) show lower selectivity (e.g., <10-fold for AKR1C3 vs. AKR1C2) [1]. |
| Quantified Difference | >2,242-fold higher selectivity for AKR1C3 compared to other isoforms |
| Conditions | Biochemical assay using recombinant human AKR1C1, AKR1C2, AKR1C3, and AKR1C4 enzymes with a fluorometric substrate. |
Why This Matters
This high selectivity minimizes off-target effects on related AKR1C isoforms, ensuring that observed phenotypes in cellular or in vivo models can be confidently attributed to AKR1C3 inhibition.
- [1] Byrns MC, Steckelbroeck S, Penning TM. An indomethacin analogue, N-(4-chlorobenzoyl)-melatonin, is a selective inhibitor of aldo-keto reductase 1C3 (type 2 3α-HSD, type 5 17β-HSD, and prostaglandin F synthase), a potential target for the treatment of hormone-dependent and hormone-independent malignancies. Biochem Pharmacol. 2008;75(2):484-493. View Source
